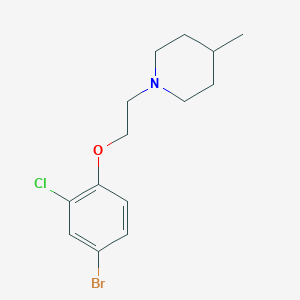
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine
Overview
Description
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is a chemical compound with the molecular formula C12H15BrClNO . It’s also known as BCP-Pyrrolidine and has numerous applications in various fields.
Physical And Chemical Properties Analysis
The molecular weight of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is 304.61 g/mol . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Chemical Compounds : Research by Ogura, Furukawa, & Tsuchihashi (1975) demonstrated the synthesis of α-bromophenylacetic acid derivatives, highlighting the utility of bromo and chloro compounds in chemical synthesis.
Conformational Analysis : A study by Dorn, Katritzky, & Nesbit (1967) focused on the orientation of quaternised piperidines, which is crucial in understanding the structural aspects of such compounds.
Extended Oxazoles Synthesis : Patil & Luzzio (2016) explored the synthesis of extended oxazoles, using halomethyl derivatives including bromo and chloro compounds, underscoring their significance in creating complex chemical structures Patil & Luzzio, 2016.
Grignard Reactions : Research by Binns & Suschitzky (1971) demonstrated the use of Grignard reactions on pentachloropyridine 1-oxide, highlighting the reactivity of chloro compounds in complex chemical reactions.
Capillary Gas Chromatography : Butz & Stan (1993) described a method for determining chlorophenoxy acid and other acidic herbicides using capillary gas chromatography, indicating the analytical applications of such compounds Butz & Stan, 1993.
Detection of Harmful Chemical Compounds : Research on detecting harmful organic chemical substances like Methyl Bromide and Chloropicrin used in poultry feed using a modified Dodecagonal photonic crystal fiber was conducted by Niger et al. (2019).
Synthesis and Biological Activity : Siddiqui et al. (2014) synthesized N-substituted oxadiazole derivatives using chlorophenoxyacetic acid, showing the potential anti-bacterial applications of these compounds Siddiqui et al., 2014.
Optical Properties of Chlorophyll Derivatives : Yamamoto & Tamiaki (2015) synthesized chlorophyll derivatives with a pyridyl group, indicating the relevance of chloro and bromo compounds in studying the optical properties of complex organic molecules Yamamoto & Tamiaki, 2015.
Polymer Science : Stoffelbach et al. (2007) discussed the use of an amphiphilic block copolymer in miniemulsion polymerization, where bromo and chloro compounds play a role in the polymerization process Stoffelbach et al., 2007.
properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCPYKSOTXDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



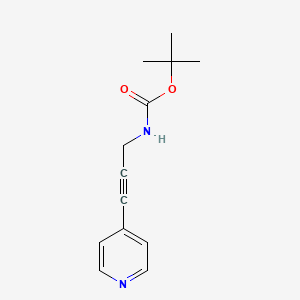
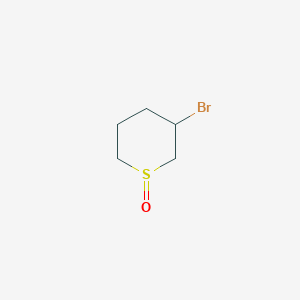
![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)
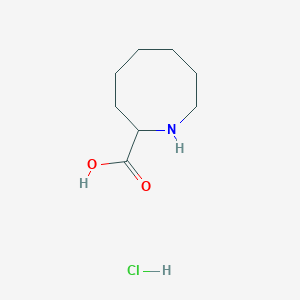
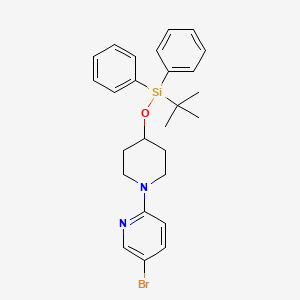
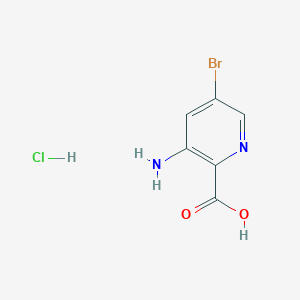
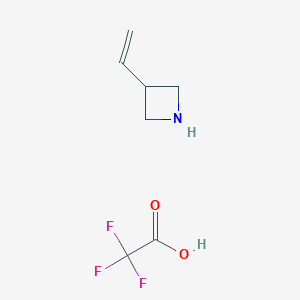

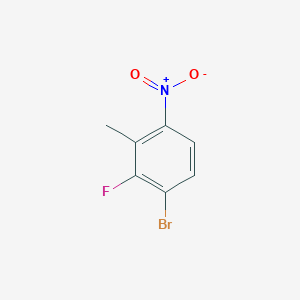
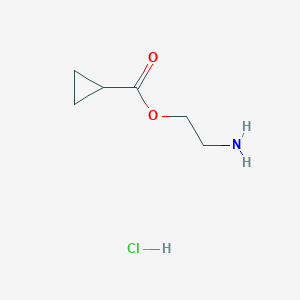
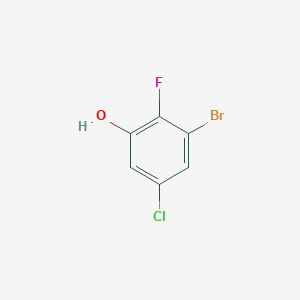
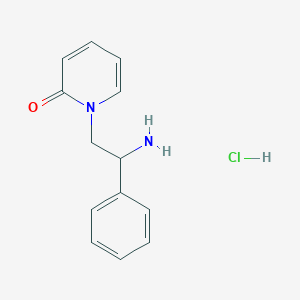
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
